molecular formula C11H13N3O3 B2983999 Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate CAS No. 2287332-76-5

Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate

Cat. No.: B2983999
CAS No.: 2287332-76-5
M. Wt: 235.243
InChI Key: UYQQDWFQPIOLSF-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is a chemical compound belonging to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate typically involves multiple steps, starting with the formation of the oxazole ring. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amino acid derivative with a carboxylic acid chloride in the presence of a base can lead to the formation of the oxazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents onto the oxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions can include various derivatives of the oxazole ring, which may have different biological or chemical properties.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate can be used as a building block for the synthesis of more complex molecules. Its oxazole ring is a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study biological processes and as a tool in drug discovery.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antimicrobial, antiviral, or anticancer agent. Its ability to interact with biological targets makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for various applications, such as in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

  • 2-Amino-1,3-oxazolopyridine derivatives: These compounds share the oxazole ring structure but may have different substituents.

  • Indole derivatives: Indoles are another class of heterocyclic compounds with biological activity, often used in drug discovery.

Uniqueness: Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate stands out due to its specific structural features, such as the tert-butyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-11(2,3)17-9(15)6-4-7-8(13-5-6)14-10(12)16-7/h4-5H,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQQDWFQPIOLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(N=C1)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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